![molecular formula C18H14F3N3O4 B2897658 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)propanamide CAS No. 1286722-21-1](/img/structure/B2897658.png)
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)propanamide
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Description
Scientific Research Applications
Organic Synthesis and Catalysis
- Aza-Piancatelli Rearrangement: Furan-2-yl(phenyl)methanol derivatives have been utilized in aza-Piancatelli rearrangement reactions to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This process features good yields, high selectivity, and low catalyst loading, demonstrating the utility of furan derivatives in complex organic transformations (B. Reddy et al., 2012).
Heterocyclic Chemistry
- Synthesis of Pyrazolopyridazine Compounds: Furan-2,3-diones have been reacted with various hydrazines to yield pyrazole-3-carboxylic acid-hydrazide and derivatives of pyrazolo[3,4-d]pyridazinones. These reactions highlight the versatility of furan derivatives in the synthesis of complex heterocyclic compounds, which could have implications for pharmaceutical research (I. Ilhan et al., 2005).
Medicinal Chemistry
- Antiviral Activity of Heterocyclic Systems: Furanone derivatives have been synthesized and evaluated for their antiviral activity against HAV and HSV-1. The synthesis involved conversion into various heterocyclic systems, indicating the potential for furan derivatives in the development of new antiviral drugs (A. Hashem et al., 2007).
Material Science
- Energetic Materials: Double furazan-based and furoxan-based compounds have been investigated for their potential as energetic materials. Computational studies on their structures, energetic properties, and detonation properties suggest the relevance of these compounds in designing high-performance energetic materials (Mingzhu Xia et al., 2016).
properties
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethoxy)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4/c1-11(24-16(25)9-8-13(23-24)14-7-4-10-27-14)17(26)22-12-5-2-3-6-15(12)28-18(19,20)21/h2-11H,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBJUZAPKAMVRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1OC(F)(F)F)N2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)propanamide |
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